molecular formula C38H61I2N3S3 B1678518 2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide CAS No. 3571-88-8

2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide

Cat. No.: B1678518
CAS No.: 3571-88-8
M. Wt: 909.9 g/mol
InChI Key: BHSBKKSKODCAAS-UHFFFAOYSA-L
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Description

Platonin is a cyanine photosensitizing dye known for its antioxidant and anti-inflammatory properties. It has been used in various medical applications, including the treatment of trauma, ulcers, and acute inflammations. Platonin has also been reported to improve blood circulation and reduce mortality in endotoxin-induced rat models .

Mechanism of Action

Target of Action

The primary targets of Platonin (JAN) are inflammatory molecules of mitogen-activated protein kinases (MAPKs), including extracellular regulated kinase (ERK), c-jun N-terminal kinase (JNK), and p38 MAPK . These kinases play a crucial role in mediating the endotoxin-induced production of inflammatory molecules .

Mode of Action

Platonin (JAN) interacts with its targets by suppressing the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages . This interaction results in the inhibition of the inflammatory response .

Biochemical Pathways

Platonin (JAN) affects the MAPK pathway, which is involved in the regulation of inflammatory molecules . The compound’s action on this pathway results in the suppression of inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS) .

Pharmacokinetics

It is known that platonin (jan) has been used to treat trauma, ulcers, and some acute inflammations, and it has been reported to improve blood circulation . This suggests that the compound has a favorable pharmacokinetic profile that allows it to reach its targets effectively.

Result of Action

The molecular and cellular effects of Platonin (JAN)'s action include a substantial reduction in cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores . It also improves locomotor activity and rotarod performance in middle cerebral artery occlusion (MCAO)-induced ischemic stroke in mice .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Platonin (JAN). For instance, the compound exhibits protective effects in sepsis, trauma, and acute ischemic stroke through its anti-inflammatory capacity in macrophages . .

Biochemical Analysis

Biochemical Properties

Platonin (JAN) has been shown to interact with various enzymes and proteins. It suppresses the expression of inducible nitric oxide synthetase and mature interleukin-1β . Furthermore, it inhibits the activation of Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) through the direct reduction of p65 Ser536 phosphorylation .

Cellular Effects

Platonin (JAN) has significant effects on various types of cells and cellular processes. It has been shown to reduce cerebral infarct volume, brain edema, neuronal cell death, and neurological deficit scores in mice subjected to middle cerebral artery occlusion . It also improves the locomotor activity and rotarod performance of these mice .

Molecular Mechanism

The molecular mechanism of Platonin (JAN) involves its interaction with various biomolecules. It inhibits the phosphorylation of c-Jun N-terminal kinases ½ (JNK1/2) and the binding activity of Activator protein 1 (AP-1) . It also suppresses the expression of nitric oxide, inducible nitric oxide synthase, cyclooxygenase-2, interleukin-1β, and JNK phosphorylation in lipopolysaccharide-stimulated macrophages .

Dosage Effects in Animal Models

In animal models, the effects of Platonin (JAN) vary with different dosages. For instance, treatment with Platonin (200 µg/kg) significantly reduced the neurological severity score, general locomotor activity, and anxiety-related behavior, and improved the rotarod performance of mice subjected to controlled cortical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

Platonin is synthesized through a series of chemical reactions involving the formation of cyanine dyes. The synthesis typically involves the condensation of quaternary ammonium salts with thiazole derivatives under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of platonin involves scaling up the laboratory synthesis methods to produce larger quantities. This process requires precise control of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Platonin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include different derivatives of platonin, which may exhibit varying degrees of biological activity and chemical stability .

Scientific Research Applications

Platonin has a wide range of scientific research applications, including:

    Chemistry: Used as a photosensitizing dye in various chemical reactions and studies.

    Biology: Investigated for its effects on cellular processes and its potential as an anti-inflammatory agent.

    Medicine: Used in the treatment of trauma, ulcers, and acute inflammations. It has also been studied for its potential in treating ischemic stroke and other neurological conditions.

    Industry: Employed in the development of new pharmaceuticals and therapeutic agents

Comparison with Similar Compounds

Similar Compounds

  • 3-heptyl-2,4-dimethylthiazolium iodide
  • 3-heptyl-4-methylthiazolium iodide

Comparison

Platonin is unique due to its dual modulation activity as both a prooxidant and an antioxidant under visible light irradiation. This property allows it to exhibit diverse pharmacological activities, making it a valuable compound in various scientific and medical applications .

Properties

CAS No.

3571-88-8

Molecular Formula

C38H61I2N3S3

Molecular Weight

909.9 g/mol

IUPAC Name

(2Z)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole;diiodide

InChI

InChI=1S/C38H61N3S3.2HI/c1-7-10-13-16-19-26-39-32(4)29-42-36(39)24-22-35(38-41(34(6)31-44-38)28-21-18-15-12-9-3)23-25-37-40(33(5)30-43-37)27-20-17-14-11-8-2;;/h22-25,29-31H,7-21,26-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

BHSBKKSKODCAAS-UHFFFAOYSA-L

SMILES

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Isomeric SMILES

CCCCCCCN\1C(=CS/C1=C\C=C(\C=C\C2=[N+](C(=CS2)C)CCCCCCC)/C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Canonical SMILES

CCCCCCCN1C(=CSC1=CC=C(C=CC2=[N+](C(=CS2)C)CCCCCCC)C3=[N+](C(=CS3)C)CCCCCCC)C.[I-].[I-]

Appearance

Solid powder

Key on ui other cas no.

3571-88-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

6009-02-5 (dichloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

dichloride of platonin J
NK 19
platonin
platonin dichloride
platonin J

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Reactant of Route 2
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Reactant of Route 3
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Reactant of Route 4
Reactant of Route 4
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Reactant of Route 5
Reactant of Route 5
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide
Reactant of Route 6
Reactant of Route 6
2,2'-[3-[(3-Heptyl-4-methyl-3H-thiazol-2-ylidene)ethylidene]propenylene]bis[3-heptyl-4-methylthiazolium] diiodide

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